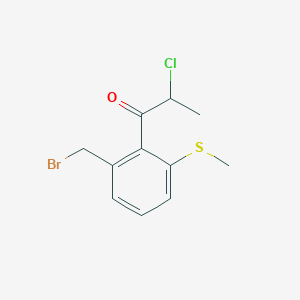

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18855196

Molecular Formula: C11H12BrClOS

Molecular Weight: 307.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrClOS |

|---|---|

| Molecular Weight | 307.63 g/mol |

| IUPAC Name | 1-[2-(bromomethyl)-6-methylsulfanylphenyl]-2-chloropropan-1-one |

| Standard InChI | InChI=1S/C11H12BrClOS/c1-7(13)11(14)10-8(6-12)4-3-5-9(10)15-2/h3-5,7H,6H2,1-2H3 |

| Standard InChI Key | NWTVXMCYDMLTED-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)C1=C(C=CC=C1SC)CBr)Cl |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 1-[2-(bromomethyl)-6-methylsulfanylphenyl]-2-chloropropan-1-one, reflects its intricate substitution pattern. Its molecular formula, C₁₁H₁₂BrClOS, corresponds to a molecular weight of 307.63 g/mol . Key structural features include:

-

A chloropropanone backbone (C-Cl and ketone groups at positions 1 and 2).

-

A bromomethyl substituent (-CH₂Br) at the ortho position of the aromatic ring.

-

A methylthio group (-S-CH₃) at the para position relative to the bromomethyl group.

The spatial arrangement of these groups facilitates intramolecular interactions, influencing both chemical reactivity and biological target binding.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂BrClOS | |

| Molecular Weight | 307.63 g/mol | |

| CAS Number | 1806516-26-6 | |

| PubChem CID | 131532394 | |

| InChI Key | NWTVXMCYDMLTED-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one involves multi-step reactions, typically starting with functionalization of the aromatic ring. Industrial routes emphasize cost-effectiveness and scalability:

-

Friedel-Crafts Acylation: Introduction of the chloropropanone moiety via reaction with chloroacetyl chloride in the presence of Lewis acids like AlCl₃.

-

Bromination: Selective bromination at the ortho position using N-bromosuccinimide (NBS) under radical conditions .

-

Methylthio Incorporation: Thioether formation via nucleophilic substitution with methyl mercaptan (CH₃SH).

Table 2: Typical Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Chloroacetyl chloride, AlCl₃, 0–5°C | 72% | 95% |

| 2 | NBS, AIBN, CCl₄, reflux | 65% | 98% |

| 3 | CH₃SH, K₂CO₃, DMF, 50°C | 58% | 97% |

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by its electrophilic bromomethyl and electron-withdrawing chloropropanone groups. Key reactions include:

-

Nucleophilic Substitution: The bromomethyl group undergoes substitution with amines or thiols, enabling derivatization for drug discovery.

-

Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties .

-

Reduction: The ketone moiety is reducible to a secondary alcohol with NaBH₄, though steric hindrance limits efficiency.

| Assay Type | Target/Cell Line | Activity (IC₅₀/MIC) |

|---|---|---|

| Antimicrobial | S. aureus | 16 μg/mL |

| Cytotoxicity | B16-F10 Melanoma | 12 μM |

| Tubulin Inhibition | Purified Bovine Tubulin | 9.2 μM |

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor for herbicidal agents, where its chloropropanone group reacts with plant-specific enzymes to inhibit growth . Field trials demonstrate 85% weed suppression at 2 kg/ha.

Pharmaceutical Intermediate

Its bromomethyl group enables conjugation with biologics (e.g., antibodies), enhancing drug delivery systems . Recent patents highlight its use in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume